Sulfometuron-methyl

Description

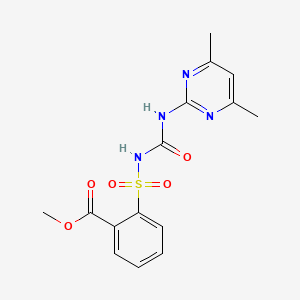

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3/h4-8H,1-3H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXMLEQEMNLCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034936 | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid;, White solid. | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In mg/kg at 25 °C: acetone 3300, acetonitrile 1800, ethyl acetate 650, diethyl ether 60, hexane <1, methanol 550, dichloromethane 15,000, dimethyl sulfoxide 32,000, octanol 140, toluene 240, In water, pH 5 buffer 6.42 ppm; pH 7 buffer 244 ppm; pH 8.6 buffer 12,500 ppm, In water, 244 mg/L at 25 °C | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 g/cu cm | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00006 [mmHg], 5.48X10-16 mm Hg at 25 °C | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

74222-97-2 | |

| Record name | Sulfometuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74222-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulphonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOMETURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY5D60J1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

202 °C, 397.4-401 °F | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Sulfometuron-methyl for Environmental Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the herbicide Sulfometuron-methyl, critical for its environmental modeling and risk assessment. The data presented is curated from various scientific sources and regulatory documents. This guide includes detailed summaries of experimental methodologies and visual representations of key environmental processes to facilitate a deeper understanding of its fate and transport in the environment.

Physicochemical Properties of Sulfometuron-methyl

The following tables summarize the key physicochemical properties of Sulfometuron-methyl. These parameters are fundamental inputs for environmental fate and transport models, such as SWAT, PRZM, and TOXSWA.

Table 1: General and Chemical Properties of Sulfometuron-methyl

| Property | Value | Reference |

| Chemical Name | methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate | [1] |

| CAS Number | 74222-97-2 | [1] |

| Molecular Formula | C₁₅H₁₆N₄O₅S | [1] |

| Molecular Weight | 364.38 g/mol | [1] |

| Physical State | White to off-white solid | [2] |

| Melting Point | 203-205 °C | [2] |

Table 2: Environmental Fate Properties of Sulfometuron-methyl

| Property | Value | Conditions | Reference |

| Vapor Pressure | 5.48 x 10⁻¹⁶ mm Hg | 25 °C | [1] |

| Water Solubility | 6.42 mg/L | pH 5, 25 °C | [1][3] |

| 244 mg/L | pH 7, 25 °C | [1][3] | |

| 12,500 mg/L | pH 8.6, 25 °C | [1][3] | |

| Octanol-Water Partition Coefficient (log Kow) | 1.04 | pH 5 | [4] |

| -0.46 to -0.51 | pH 7 | [4] | |

| -1.87 | pH 9 | [4] | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 107 (estimated) | [1] | |

| Acid Dissociation Constant (pKa) | 5.2 | [5] | |

| Hydrolysis Half-life (DT₅₀) | ~14 days | pH 4.5 | [6] |

| 18 days | pH 5 | [7] | |

| Stable | pH 7-9 | [7] | |

| Aqueous Photolysis Half-life (DT₅₀) | 22.5 days | [8] | |

| Soil Metabolism Half-life (DT₅₀) | 12 to 28 days | Aerobic conditions | [8] |

Experimental Protocols

The determination of the physicochemical properties listed above generally follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Water Solubility (OECD Guideline 105)

The flask method is commonly employed. Excess amounts of Sulfometuron-methyl are agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9][10]. Given the pH-dependent solubility of Sulfometuron-methyl, these tests are conducted in buffered solutions at various pH levels (e.g., 5, 7, and 9)[1][3].

Vapor Pressure (OECD Guideline 104)

For substances with very low vapor pressures like Sulfometuron-methyl, the gas saturation method or the Knudsen effusion method are appropriate[11][12]. In the gas saturation method, a stream of inert gas is passed over the substance at a known flow rate and temperature, allowing it to become saturated with the substance's vapor. The amount of substance transported by the gas is then trapped and quantified, from which the vapor pressure can be calculated[12].

Octanol-Water Partition Coefficient (Kow) (OECD Guidelines 107, 117, 123)

The shake-flask method (OECD 107) involves dissolving Sulfometuron-methyl in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration in each phase[13][14]. For ionizable compounds like Sulfometuron-methyl, this is performed at different pH values. The HPLC method (OECD 117) can also be used, where the Kow is estimated from the retention time on a reverse-phase HPLC column calibrated with reference compounds of known Kow[13][15]. The slow-stirring method (OECD 123) is suitable for highly hydrophobic substances and avoids the formation of microdroplets that can interfere with measurements[14][16].

Soil Adsorption/Desorption (OECD Guideline 106)

The batch equilibrium method is the standard approach[17][18][19]. A known mass of soil is equilibrated with a solution of Sulfometuron-methyl of a known concentration. The mixture is agitated for a defined period to reach equilibrium. After centrifugation, the concentration of Sulfometuron-methyl remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations[20]. Desorption can be subsequently measured by replacing the supernatant with a fresh solution and re-equilibrating. These studies are typically conducted with multiple soil types varying in organic carbon content, clay content, and pH to understand their influence on adsorption[21][22].

Hydrolysis as a Function of pH (OECD Guideline 111)

Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with Sulfometuron-methyl and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the parent compound and potential degradation products using methods like HPLC[9]. This allows for the determination of the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis (OECD Guideline 316; EPA OPPTS 835.2240)

The phototransformation of Sulfometuron-methyl is studied in sterile aqueous buffered solutions exposed to a light source that simulates natural sunlight[23][24][25][26]. Control samples are incubated in the dark. Samples are collected at different time points and analyzed to determine the rate of degradation and identify major photoproducts. The quantum yield is calculated to estimate the environmental photolysis half-life.

Soil Metabolism (Aerobic)

The degradation of Sulfometuron-methyl is studied in viable soil samples under controlled laboratory conditions of temperature and moisture. ¹⁴C-labeled Sulfometuron-methyl is often used to trace the parent compound and its metabolites over time. The soil is extracted at various intervals, and the extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and identify degradation products[5][21].

Visualizations

The following diagrams illustrate key environmental processes and relationships for Sulfometuron-methyl.

References

- 1. Sulfometuron-methyl | C15H16N4O5S | CID 52997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - SULFOMETURON-METHYL [extoxnet.orst.edu]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. mass.gov [mass.gov]

- 6. srs.fs.usda.gov [srs.fs.usda.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. waterquality.gov.au [waterquality.gov.au]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 16. acri.gov.tw [acri.gov.tw]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 20. york.ac.uk [york.ac.uk]

- 21. scielo.br [scielo.br]

- 22. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 23. oecd.org [oecd.org]

- 24. epa.gov [epa.gov]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. oecd.org [oecd.org]

Technical Guide: Synthesis and Purification of Analytical Grade Sulfometuron-methyl

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis and purification of analytical grade sulfometuron-methyl (CAS No. 74222-97-2). It includes a detailed experimental protocol for its synthesis from commercially available precursors, a systematic workflow for purification to an analytical standard, and methods for its characterization. The guide is supplemented with quantitative data tables and graphical representations of the synthesis pathway, purification workflow, and its biochemical mechanism of action to facilitate understanding and replication by chemistry professionals.

Introduction

Sulfometuron-methyl is a pre- and post-emergent sulfonylurea herbicide used for the broad-spectrum control of annual and perennial broadleaf weeds and grasses in non-agricultural sites.[1] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3] For research, regulatory, and quality control purposes, the availability of high-purity, analytical grade sulfometuron-methyl is critical. An analytical standard serves as a reference material for the quantification of the active ingredient in formulations and environmental samples, and for toxicological studies.[4] This guide details a robust methodology for its synthesis and subsequent purification to meet the stringent requirements of an analytical grade standard (>98% purity).

Synthesis of Sulfometuron-methyl

The primary industrial synthesis of sulfometuron-methyl involves the reaction of 2-sulfonylisocyanate methylbenzoate with 2-amino-4,6-dimethylpyrimidine.[1][5] A practical laboratory-scale adaptation involves the reaction of 2-carbomethoxybenzenesulfonyl chloride with sodium cyanate to form the isocyanate in situ, which then reacts with the aminopyrimidine.

Synthesis Pathway

The synthesis is a one-pot reaction where 2-carbomethoxybenzenesulfonyl chloride reacts with 2-amino-4,6-dimethylpyrimidine in the presence of sodium cyanate.

Caption: Chemical synthesis pathway for Sulfometuron-methyl.

Experimental Protocol: Synthesis

This protocol is adapted from established synthesis methods.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dimethylpyrimidine (7.0 g, 0.057 mol), sodium cyanate (6.0 g, 0.092 mol), and 2-carbomethoxybenzenesulfonyl chloride (13.5 g, 0.057 mol).

-

Solvent Addition: Add 60 mL of acetonitrile to the flask to create a slurry.

-

Reaction: Stir the mixture and heat to reflux (approximately 81°C) for 1 hour.

-

Precipitation: After 1 hour, remove the heat source and dilute the reaction mixture with 60 mL of deionized water.

-

Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with 20 mL of deionized water to remove inorganic salts and other water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight. This yields the crude sulfometuron-methyl.

Synthesis Data

The following table summarizes the typical results for the described synthesis.

| Parameter | Value | Reference |

| Theoretical Yield | 20.78 g | Calculated |

| Actual Yield | 16.0 g | [5] |

| Percentage Yield | 77.0% | [5] |

| Initial Purity (HPLC) | ~98% | [5] |

| Appearance | Colorless/White Solid | [1] |

Purification to Analytical Grade

While the initial synthesis yields a product with ~98% purity, achieving analytical grade (>98.5%, often >99%) requires further purification to remove unreacted starting materials, by-products, and isomers. Recrystallization is a highly effective method for purifying solid organic compounds.

Purification Workflow

The process involves dissolving the crude product in a suitable solvent system, filtering out insoluble impurities, allowing the desired compound to crystallize upon cooling, and finally isolating the pure crystals.

Caption: General workflow for the purification of Sulfometuron-methyl.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility data, a mixed solvent system is often ideal. Sulfometuron-methyl is soluble in solvents like acetone, acetonitrile, and dichloromethane, and has low solubility in hexane.[1] A common recrystallization practice is to use a solvent in which the compound is soluble when hot and less soluble when cold.[6] An acetonitrile/water or acetone/water mixture is a suitable starting point.

-

Dissolution: Place the crude sulfometuron-methyl (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., acetonitrile) and heat the mixture gently (e.g., to 60-70°C) with stirring until the solid dissolves completely.

-

Co-solvent Addition: If using a mixed system, slowly add the co-solvent (e.g., deionized water) dropwise to the hot solution until the solution becomes slightly turbid (cloudy), indicating saturation. Add a few more drops of the primary solvent to redissolve the precipitate and ensure the solution is clear.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Yield Maximization: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize the precipitation of the purified product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum to a constant weight.

Analytical Characterization

To confirm the purity and identity of the final product, the following analytical techniques are essential.

| Technique | Purpose | Expected Result |

| HPLC | Purity assessment and quantification. | A single major peak with purity >99%. Retention time should match a known standard. |

| ¹H NMR | Structural confirmation. | The spectrum should show characteristic peaks corresponding to the protons of the methyl, pyrimidine, and benzoate groups. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of sulfometuron-methyl (C₁₅H₁₆N₄O₅S, Exact Mass: 364.0841).[7] |

| Melting Point | Purity indicator. | A sharp melting point around 202°C.[2] |

Mechanism of Action: ALS Inhibition

Understanding the biochemical target of sulfometuron-methyl is crucial for its application and for toxicology studies. It acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are vital for protein synthesis and cell growth in plants.[3][8]

Caption: Inhibition of the ALS enzyme by Sulfometuron-methyl.

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆N₄O₅S | [4] |

| Molecular Weight | 364.38 g/mol | [2] |

| Appearance | White/Colorless solid | [2] |

| Melting Point | 202 °C | [2] |

| Water Solubility | 244 mg/L (at 25°C, pH 7) | [1][2] |

| pKa | 5.2 | [2] |

| CAS Number | 74222-97-2 | [4] |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of sulfometuron-methyl and its subsequent purification to an analytical grade standard. The one-pot synthesis provides a high yield of crude product, which can be effectively purified via recrystallization. Adherence to the detailed protocols and confirmation of purity using the specified analytical techniques will ensure the production of a high-quality reference material suitable for demanding research and regulatory applications.

References

- 1. Sulfometuron-methyl | C15H16N4O5S | CID 52997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfometuron methyl - Wikipedia [en.wikipedia.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Sulfometuron-methyl synthesis - chemicalbook [chemicalbook.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. medkoo.com [medkoo.com]

- 8. pomais.com [pomais.com]

Sulfometuron-methyl degradation pathways in acidic versus alkaline soils

An In-depth Technical Guide to the Degradation Pathways of Sulfometuron-methyl in Acidic versus Alkaline Soils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide sulfometuron-methyl in varying soil pH conditions. The document details the chemical and microbial processes that govern its persistence and transformation in the environment, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Introduction

Sulfometuron-methyl is a broad-spectrum sulfonylurea herbicide used for controlling a wide range of annual and perennial grasses and broadleaf weeds. Its environmental fate is significantly influenced by soil properties, most notably pH. The degradation of sulfometuron-methyl proceeds through two primary mechanisms: chemical hydrolysis and microbial degradation. The prevalence of each pathway is largely dependent on the acidity or alkalinity of the soil. In acidic soils, chemical hydrolysis is the dominant degradation route, leading to a relatively rapid breakdown. Conversely, in neutral to alkaline soils, chemical hydrolysis is significantly slower, and microbial degradation becomes the principal mechanism of dissipation.

Degradation Pathways

Chemical Degradation: Hydrolysis

Chemical hydrolysis of sulfometuron-methyl involves the cleavage of the sulfonylurea bridge. This process is acid-catalyzed and is therefore significantly faster in acidic soils. The primary degradation products of this pathway are methyl 2-(aminosulfonyl)benzoate and 2-amino-4,6-dimethylpyrimidine. Under certain acidic conditions, the formation of saccharin has also been reported.[1] In neutral to alkaline conditions, sulfometuron-methyl is relatively stable against hydrolysis.[2]

Microbial Degradation

In neutral to alkaline soils where chemical hydrolysis is slow, microbial degradation becomes the primary pathway for the breakdown of sulfometuron-methyl. Soil microorganisms, including bacteria and fungi, utilize sulfometuron-methyl as a carbon and/or nitrogen source.[3] The initial step in microbial degradation also involves the cleavage of the sulfonylurea bridge, producing the same initial set of metabolites as chemical hydrolysis. Further microbial metabolism can then lead to the complete mineralization of these intermediate products to carbon dioxide, water, and ammonia. Several bacterial genera, such as Pseudomonas and Ralstonia, have been identified as being capable of degrading sulfonylurea herbicides.[4][5]

Quantitative Data on Degradation Rates

The persistence of sulfometuron-methyl in soil, often expressed as its half-life (DT50), is highly dependent on pH. The following table summarizes quantitative data from various studies.

| Soil/Medium pH | Temperature (°C) | Half-life (DT50) | Reference(s) |

| 2 | Not Specified | 100 hours (approx. 4.2 days) | [2] |

| 4.7 | Not Specified | 19 days | [6] |

| 5.0 | 45 | 0.4 days (in aqueous medium) | [6] |

| 5.0 | Not Specified | 475 hours (approx. 19.8 days) | [2] |

| 7.0 | 45 | 6 days (in aqueous medium) | [6] |

| Neutral | Field Conditions | Greater persistence than acidic conditions | [2] |

| Not Specified (Acidic Soils) | Field Conditions | 12-25 days | [7] |

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a synthesized methodology based on general principles for pesticide degradation studies, such as those outlined by the OECD.

Objective: To determine the rate of aerobic degradation of sulfometuron-methyl in soil under controlled laboratory conditions.

Materials:

-

Fresh soil samples, sieved (<2 mm)

-

Analytical grade sulfometuron-methyl

-

Radiolabeled ¹⁴C-sulfometuron-methyl (optional, for metabolite tracking)

-

Incubation vessels (e.g., glass flasks with gas-permeable stoppers)

-

Controlled environment chamber or incubator

-

Extraction solvents (e.g., acetonitrile, ethyl acetate)

-

Solid Phase Extraction (SPE) cartridges for cleanup

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector

Procedure:

-

Soil Preparation: Collect fresh soil from the desired location. Air-dry to a workable moisture level and sieve through a 2 mm mesh to remove large debris.

-

Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

Spiking: Treat a known mass of the prepared soil with a solution of sulfometuron-methyl to achieve the desired concentration. For metabolite identification, a mixture of analytical and ¹⁴C-labeled standard can be used. A solvent-only control should also be prepared.

-

Incubation: Place the treated soil samples into incubation vessels. Adjust the moisture content to a specified level (e.g., 40-60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), remove replicate samples for analysis.

-

Extraction: Extract sulfometuron-methyl and its degradation products from the soil samples using an appropriate organic solvent. This can be done by shaking or sonication followed by centrifugation.

-

Cleanup: The resulting extract may need to be cleaned up to remove interfering substances. This is often achieved using Solid Phase Extraction (SPE).

-

Analysis: Quantify the concentration of sulfometuron-methyl and its major metabolites in the cleaned extracts using HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the concentration of sulfometuron-methyl versus time. Use first-order kinetics to calculate the degradation rate constant (k) and the half-life (DT50 = 0.693/k).

Batch Equilibrium Sorption/Desorption Study

This protocol is based on the OECD 106 guideline for determining the adsorption/desorption of chemicals in soil.

Objective: To determine the extent of sulfometuron-methyl sorption to soil particles.

Materials:

-

Sieved (<2 mm) air-dried soil

-

Analytical grade sulfometuron-methyl

-

0.01 M CaCl₂ solution

-

Centrifuge tubes (e.g., 50 mL glass or polypropylene with screw caps)

-

Shaker (orbital or reciprocating)

-

High-speed centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method sensitivity.

-

Adsorption Phase: a. Weigh a known amount of soil into a series of centrifuge tubes. b. Add a known volume of 0.01 M CaCl₂ solution containing varying concentrations of sulfometuron-methyl to the tubes. c. Include control samples without soil to check for adsorption to the tube walls. d. Shake the tubes for the predetermined equilibration time (e.g., 24 hours) at a constant temperature. e. Centrifuge the tubes at high speed to separate the solid and liquid phases. f. Analyze the supernatant for the concentration of sulfometuron-methyl.

-

Desorption Phase: a. After the adsorption phase, decant a known volume of the supernatant. b. Add an equal volume of fresh 0.01 M CaCl₂ solution (without sulfometuron-methyl) to the soil pellet. c. Resuspend the pellet and shake for the same equilibration time. d. Centrifuge and analyze the supernatant for the desorbed sulfometuron-methyl.

-

Data Analysis: Calculate the amount of sulfometuron-methyl adsorbed to the soil by subtracting the amount in the supernatant from the initial amount. Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Isolation of Sulfometuron-methyl Degrading Microorganisms

This protocol describes an enrichment culture technique to isolate bacteria capable of degrading sulfometuron-methyl.

Objective: To isolate and identify soil microorganisms capable of using sulfometuron-methyl as a source of carbon and/or nitrogen.

Materials:

-

Soil sample from a site with a history of sulfometuron-methyl application.

-

Minimal salts medium (MSM) with sulfometuron-methyl as the sole carbon/nitrogen source.

-

Enrichment flasks.

-

Shaking incubator.

-

Petri dishes with MSM agar containing sulfometuron-methyl.

-

Microbiological loops and sterile glassware.

Procedure:

-

Enrichment: a. Inoculate a flask containing sterile MSM with sulfometuron-methyl (e.g., 50-100 mg/L) with a small amount of the soil sample (e.g., 1-5 g). b. Incubate the flask on a shaker at a suitable temperature (e.g., 25-30°C) for several days to weeks. c. After significant growth (turbidity) is observed, transfer an aliquot of the culture to a fresh flask of the same medium. Repeat this transfer several times to enrich for microorganisms adapted to degrading sulfometuron-methyl.

-

Isolation: a. After several enrichment cycles, perform serial dilutions of the culture. b. Plate the dilutions onto MSM agar plates containing sulfometuron-methyl as the sole carbon/nitrogen source. c. Incubate the plates until distinct colonies appear.

-

Purification and Identification: a. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures. b. Characterize the pure isolates through morphological and biochemical tests, and identify them using molecular techniques such as 16S rRNA gene sequencing.

-

Degradation Assay: a. Confirm the degradative ability of the pure isolates by inoculating them into liquid MSM with sulfometuron-methyl and monitoring the disappearance of the parent compound over time using HPLC or LC-MS/MS.

Chemical Structures of Sulfometuron-methyl and its Degradation Products

Conclusion

The degradation of sulfometuron-methyl in soil is a complex process dictated primarily by soil pH. In acidic soils, rapid chemical hydrolysis is the main degradation pathway, leading to shorter persistence. In contrast, alkaline soils favor slower microbial degradation, which can result in longer persistence and a different profile of terminal residues. Understanding these distinct pathways is crucial for predicting the environmental behavior of sulfometuron-methyl, assessing its potential for carryover to subsequent crops, and developing effective bioremediation strategies for contaminated sites. The experimental protocols provided in this guide offer standardized methods for researchers to investigate these processes in a controlled laboratory setting.

References

- 1. Sulfometuron-methyl | 74222-97-2 [chemicalbook.com]

- 2. Methyl 2-(aminosulfonyl)benzoate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. The key sulfometuron-methyl degrading bacteria isolation based on soil bacterial phylogenetic molecular ecological networks and application for bioremediation of contaminated soil by immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Microbial Degradation of Sulfometuron-methyl by Soil Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of the sulfonylurea herbicide, Sulfometuron-methyl, by soil bacteria. It details the key bacterial species involved, their degradation capabilities under various conditions, the experimental protocols for their isolation and study, and the biochemical pathways of herbicide breakdown.

Introduction to Sulfometuron-methyl and its Microbial Degradation

Sulfometuron-methyl is a potent, broad-spectrum herbicide used for weed control. Its persistence in the soil can pose risks to subsequent crops and the wider environment. Microbial degradation is a crucial process for the natural attenuation of this herbicide. A diverse range of soil bacteria have been identified with the capability to utilize Sulfometuron-methyl as a source of carbon and nitrogen, thereby breaking it down into less harmful compounds. Understanding the mechanisms of this biodegradation is vital for developing effective bioremediation strategies for contaminated soils.

Key Bacterial Species in Sulfometuron-methyl Degradation

Several bacterial species have been isolated and characterized for their ability to degrade Sulfometuron-methyl and other structurally similar sulfonylurea herbicides. These microorganisms exhibit varying efficiencies and optimal conditions for degradation.

A notable bacterium, Ralstonia sp. JM-1, has demonstrated high efficiency in degrading Sulfometuron-methyl.[1] In laboratory settings, this strain was capable of completely degrading a 20 mg/L concentration of the herbicide within 96 hours.[1] Another well-studied bacterium is Pseudomonas fluorescens, which has been shown to degrade related sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl through co-metabolism.[2][3]

Bacterial consortia, which are mixed communities of different bacterial species, have also been shown to be effective. A consortium designated B2R, comprising Bacillus cereus, Bacillus velezensis, and Rhodococcus rhodochrous, has been reported to efficiently degrade both tribenuron-methyl and metsulfuron-methyl, indicating a potential for broad-spectrum sulfonylurea herbicide degradation.[4]

Quantitative Data on Microbial Degradation of Sulfonylurea Herbicides

The efficiency of microbial degradation of sulfonylurea herbicides is influenced by various environmental factors. The following tables summarize quantitative data from different studies on the degradation of Sulfometuron-methyl and the closely related Metsulfuron-methyl.

| Bacterial Strain/Consortium | Herbicide | Initial Concentration (mg/L) | Degradation Time (hours) | Degradation Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Reference |

| Ralstonia sp. JM-1 | Sulfometuron-methyl | 20 | 96 | 100 | - | - | [1] |

| B2R Consortium | Metsulfuron-methyl | 10 | - | 93 | 7 | 35 | [4] |

| Pseudomonas fluorescens B2 | Metsulfuron-methyl | 100 | 336 (14 days) | ~21 (co-metabolic) | - | - | [2][3] |

Note: Data for different herbicides and conditions are presented for comparative purposes, highlighting the range of degradation capabilities among different bacteria.

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the study of microbial degradation of Sulfometuron-methyl.

Isolation and Enrichment of Sulfometuron-methyl Degrading Bacteria

The isolation of bacteria capable of degrading Sulfometuron-methyl typically involves an enrichment culture technique.

Objective: To isolate bacterial strains from soil that can utilize Sulfometuron-methyl as a primary source of carbon and/or nitrogen.

Materials:

-

Soil samples from a herbicide-treated area.

-

Mineral Salt Medium (MSM). The composition of a typical MSM is as follows:

-

K2HPO4: 1.5 g/L

-

KH2PO4: 0.5 g/L

-

(NH4)2SO4: 1.0 g/L

-

MgSO4·7H2O: 0.2 g/L

-

NaCl: 0.1 g/L

-

FeSO4·7H2O: 0.01 g/L

-

CaCl2·2H2O: 0.02 g/L

-

-

Sulfometuron-methyl (analytical grade).

-

Sterile flasks, petri dishes, and other standard microbiology lab equipment.

Procedure:

-

Enrichment:

-

Add 10 g of soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

-

Supplement the medium with Sulfometuron-methyl as the sole carbon source at a concentration of 50-100 mg/L.

-

Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.

-

After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM containing Sulfometuron-methyl and incubate under the same conditions. Repeat this step 3-5 times to enrich for bacteria with degrading capabilities.

-

-

Isolation:

-

After the final enrichment step, serially dilute the culture.

-

Plate the dilutions onto MSM agar plates containing Sulfometuron-methyl as the sole carbon source.

-

Incubate the plates at 30°C until colonies appear.

-

Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

-

Biodegradation Assay

This assay is used to quantify the degradation of Sulfometuron-methyl by the isolated bacterial strains.

Objective: To determine the rate and extent of Sulfometuron-methyl degradation by a specific bacterial isolate.

Materials:

-

Pure culture of the isolated bacterium.

-

Liquid MSM.

-

Sulfometuron-methyl stock solution.

-

Sterile flasks.

-

High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Inoculum Preparation: Grow the isolated bacterium in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).

-

Degradation Experiment:

-

In a series of sterile flasks, add 100 mL of MSM supplemented with a known concentration of Sulfometuron-methyl (e.g., 20 mg/L).

-

Inoculate the flasks with the prepared bacterial suspension.

-

Include a non-inoculated control flask to account for any abiotic degradation.

-

Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot of the culture medium from each flask.

-

Centrifuge the samples to remove bacterial cells.

-

Analyze the supernatant for the remaining concentration of Sulfometuron-methyl using HPLC. The mobile phase and column specifications should be optimized for the separation and detection of Sulfometuron-methyl.

-

Visualization of Pathways and Workflows

Proposed Microbial Degradation Pathway of Sulfometuron-methyl

The primary mechanism for the microbial degradation of sulfonylurea herbicides is the cleavage of the sulfonylurea bridge. This results in the formation of a sulfonamide and a heterocyclic amine. For Sulfometuron-methyl, this would yield saccharin and 2-amino-4,6-dimethylpyrimidine. Further degradation of these intermediates can then occur.

Caption: Proposed microbial degradation pathway of Sulfometuron-methyl.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the logical flow of the experimental process for isolating and characterizing Sulfometuron-methyl degrading bacteria.

Caption: Workflow for isolating and characterizing degrading bacteria.

Factors Influencing Degradation Efficiency

Several factors can influence the rate and extent of microbial degradation of Sulfometuron-methyl. This diagram shows the relationship between these factors and degradation efficiency.

Caption: Key environmental factors influencing degradation efficiency.

Conclusion

The microbial degradation of Sulfometuron-methyl is a promising avenue for the bioremediation of contaminated agricultural soils. Bacteria such as Ralstonia sp. and consortia of Bacillus species have demonstrated significant potential in breaking down this herbicide. The efficiency of this process is dependent on a range of environmental factors, including pH, temperature, and nutrient availability. Further research into the enzymatic and genetic basis of this degradation will pave the way for the development of robust and practical bioremediation technologies. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this critical area of environmental science and drug development.

References

- 1. The key sulfometuron-methyl degrading bacteria isolation based on soil bacterial phylogenetic molecular ecological networks and application for bioremediation of contaminated soil by immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Sulfometuron-methyl on Acetolactate Synthase (ALS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulfometuron-methyl is a potent and selective herbicide belonging to the sulfonylurea chemical class. Its primary mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2][3][4][5] This inhibition leads to a deficiency in these essential amino acids, consequently halting protein synthesis, cell division, and ultimately causing plant death.[3][6] This technical guide provides a comprehensive overview of the molecular interactions between Sulfometuron-methyl and ALS, detailed experimental protocols for studying this interaction, and an exploration of the downstream physiological consequences and resistance mechanisms.

Mechanism of Action of Sulfometuron-methyl on ALS

Sulfometuron-methyl acts as a non-competitive or uncompetitive inhibitor of ALS.[7] It exhibits a slow-binding inhibition mechanism, meaning the initial binding is followed by a conformational change in the enzyme-inhibitor complex, leading to a tighter and more stable final complex.[1][2] This tight binding occurs at or near the active site of the enzyme, preventing its natural substrates, pyruvate and α-ketobutyrate, from accessing the catalytic machinery.[3]

The inhibition of ALS by Sulfometuron-methyl is highly specific and occurs at very low concentrations, making it an effective herbicide at low application rates.[3][6] The binding site for sulfonylurea herbicides is located in a channel leading to the active site of the enzyme.[8] The precise interactions involve a network of hydrogen bonds and van der Waals forces between the herbicide molecule and specific amino acid residues within this channel.

Quantitative Inhibition Data

The inhibitory potency of Sulfometuron-methyl on ALS has been quantified across various organisms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to express this potency.

| Organism/Enzyme Isozyme | Inhibition Parameter | Value | Reference |

| Salmonella typhimurium ALS isozyme II | Initial Ki | 660 ± 60 nM | [1][2] |

| Salmonella typhimurium ALS isozyme II | Steady-state Ki | 65 ± 25 nM | [1][2] |

| Methanococcus aeolicus ALS | Ki | 0.0012 mM | [7][9] |

| Methanococcus maripaludis ALS | Ki | 0.34 mM | [7][9] |

| Methanococcus voltae ALS | Ki | > 1.0 mM | [7][9] |

Experimental Protocols

Acetolactate Synthase (ALS) Activity Assay (Spectrophotometric Method)

This protocol is adapted from various sources describing the colorimetric determination of acetoin, the product of the non-enzymatic decarboxylation of acetolactate.[10][11][12]

Principle: ALS catalyzes the formation of acetolactate from pyruvate. Under acidic conditions and heat, acetolactate is decarboxylated to acetoin. Acetoin then reacts with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically at 525 nm.

Reagents:

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% (v/v) glycerol, 1 mM DTT, and 1 mM PMSF.

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 2.5 mM TPP, and 10 µM FAD.

-

Substrate Solution: 100 mM Sodium Pyruvate in Assay Buffer.

-

Stopping Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) Creatine monohydrate.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: In a microcentrifuge tube, combine 50 µL of enzyme extract, 400 µL of Assay Buffer, and varying concentrations of Sulfometuron-methyl (for inhibition studies). Pre-incubate at 37°C for 10 minutes.

-

Initiate Reaction: Add 50 µL of Substrate Solution to start the reaction. Incubate at 37°C for 60 minutes.

-

Stop Reaction: Add 50 µL of Stopping Solution.

-

Decarboxylation: Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

-

Color Development: Add 500 µL of Color Reagent A and 500 µL of Color Reagent B. Vortex and incubate at 60°C for 15 minutes.

-

Measurement: Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 525 nm.

-

Blank: A blank reaction should be performed by adding the Stopping Solution before the Substrate Solution.

Determination of Ki and IC50

IC50 Determination:

-

Perform the ALS activity assay as described above with a range of Sulfometuron-methyl concentrations.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by fitting the data to a sigmoidal dose-response curve.

Ki Determination (for competitive inhibition):

-

Perform the ALS activity assay with varying concentrations of both the substrate (pyruvate) and the inhibitor (Sulfometuron-methyl).

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

The Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Signaling Pathways and Physiological Consequences

The inhibition of ALS by Sulfometuron-methyl leads to a rapid depletion of the intracellular pool of branched-chain amino acids. This BCAA starvation has profound effects on plant metabolism and growth, primarily through the modulation of the Target of Rapamycin (TOR) signaling pathway.[1][2] TOR is a highly conserved protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient and energy availability.[1][2]

Caption: Downstream effects of ALS inhibition by Sulfometuron-methyl.

The depletion of BCAAs leads to the downregulation of TOR signaling, which in turn inhibits protein synthesis and cell cycle progression, leading to the cessation of plant growth.

Experimental Workflow for Elucidating the Mode of Action

The following workflow outlines the key experimental stages involved in characterizing the mode of action of an ALS inhibitor like Sulfometuron-methyl.

Caption: Experimental workflow for mode of action studies.

Mechanisms of Resistance

The widespread use of sulfonylurea herbicides has led to the evolution of resistance in many weed species. The primary mechanism of resistance to Sulfometuron-methyl is target-site resistance, which involves mutations in the gene encoding ALS.[4][13][14] These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the herbicide without significantly compromising the enzyme's catalytic function.

Commonly observed mutations conferring resistance occur at specific, highly conserved positions within the ALS gene. These single nucleotide polymorphisms (SNPs) can result in amino acid substitutions that sterically hinder the binding of Sulfometuron-methyl to the enzyme.

References

- 1. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis | eLife [elifesciences.org]

- 2. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Graphviz [graphviz.org]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. assets.nationbuilder.com [assets.nationbuilder.com]

- 7. biogot.com [biogot.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Genetic analysis of mutants of Saccharomyces cerevisiae resistant to the herbicide sulfometuron methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Mobility of Sulfometuron-methyl in Diverse Soil Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide Sulfometuron-methyl in various soil types. The document summarizes key quantitative data, details standardized experimental protocols, and visualizes complex processes to facilitate a deeper understanding of the herbicide's behavior in the terrestrial environment.

Quantitative Data on Sulfometuron-methyl's Soil Behavior

The environmental fate of Sulfometuron-methyl is largely governed by soil properties. Key parameters influencing its mobility and persistence include the soil-water partition coefficient (Kd), the organic carbon-water partition coefficient (Koc), and its dissipation half-life (DT50).

Adsorption Coefficients

Adsorption to soil particles is a critical process that reduces the amount of Sulfometuron-methyl available in the soil solution for leaching or degradation. The strength of adsorption is quantified by the Kd and Koc values. Higher values indicate stronger binding and lower mobility.

| Soil Type | pH | Organic Carbon (%) | Clay (%) | Kd (mL/g) | Koc (mL/g) | Reference |

| Low Organic Matter Soil | 5.0 | 1.0 | - | 2.0 | 116 | |

| Low Organic Matter Soil | 6.0 | 1.0 | - | 0.8 | 46 | |

| Low Organic Matter Soil | 7.0 | 1.0 | - | 0.3 | 17 | |

| Standard Soils (Range) | - | - | - | 0.71 - 2.85 | 61 - 122 |

The Freundlich sorption coefficient (Kfs) is also used to describe the non-linear adsorption behavior of Sulfometuron-methyl.

| Soil Classification | pH | Organic Carbon (%) | Clay (%) | Kfs ((µg¹⁻¹/ⁿ g⁻¹)/(µg¹⁻¹/ⁿ mL⁻¹)) | Reference |

| Latossolo Vermelho (Oxisol) | 4.7 | 2.6 | 65 | 2.81 | |

| Cambissolo Háplico (Inceptisol) | 7.6 | 1.8 | 32 | 2.43 | |

| Neossolo Quartzarênico (Entisol) | 5.2 | 1.2 | 11 | 1.91 |

Soil Dissipation Half-life (DT50)

The persistence of Sulfometuron-methyl in soil is indicated by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. Degradation is influenced by both microbial and chemical processes, with soil pH and moisture content being critical factors.

| Soil Classification | pH | Organic Carbon (%) | Clay (%) | DT50 (days) | Reference |

| Latossolo Vermelho (Oxisol) | 4.7 | 2.6 | 65 | 19 | |

| Neossolo Quartzarênico (Entisol) | 5.2 | 1.2 | 11 | 15 | |

| Cambissolo Háplico (Inceptisol) | 7.6 | 1.8 | 32 | 13 |

Generally, the half-life of sulfometuron-methyl in soil is reported to be in the range of 20 to 28 days. However, persistence can be greater in acidic and moist soil conditions.

Leaching Potential

The potential for Sulfometuron-methyl to move through the soil profile and contaminate groundwater is a key environmental concern. The Groundwater Ubiquity Score (GUS) is an indicator of leaching potential, calculated from the half-life and Koc value.

| Soil Classification | Koc (mL/g) (calculated) | DT50 (days) | GUS Index | Leaching Potential | Reference |

| Neossolo Quartzarênico (Entisol) | 159 | 15 | 2.2 | Moderate | |

| Cambissolo Háplico (Inceptisol) | 135 | 13 | 2.1 | Moderate | |

| Latossolo Vermelho (Oxisol) | 108 | 19 | 2.0 | Moderate |

A GUS index between 1.8 and 2.8 suggests a moderate potential for leaching.

Detailed Experimental Protocols

The following sections outline the standardized methodologies for assessing the key environmental fate parameters of Sulfometuron-methyl in soil.

Adsorption/Desorption: Batch Equilibrium Method (OECD 106)

This method determines the adsorption and desorption of a substance to soil, providing insights into its mobility.

Principle: A solution of known concentration of Sulfometuron-methyl is equilibrated with a soil sample of known weight. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Methodology:

-

Soil Preparation: Air-dry and sieve (<2 mm) representative soil samples. Characterize the soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.

-

Test Substance Preparation: Prepare a stock solution of Sulfometuron-methyl (analytical or radiolabeled) in a suitable solvent (e.g., 0.01 M CaCl2 solution to mimic soil solution). Prepare a series of dilutions to be used in the experiment.

-

Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and the equilibration time. This involves testing different ratios (e.g., 1:5, 1:10) and sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) to find the point where the concentration in the solution remains constant.

-

Adsorption Phase (Tier 2):

-

Add a known volume of the Sulfometuron-methyl solution to a known mass of soil in a centrifuge tube.

-

Agitate the tubes at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the supernatant for the concentration of Sulfometuron-methyl using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant and replace it with a fresh solution of 0.01 M CaCl2 (without the test substance).

-

Resuspend the soil and agitate for the same equilibration time.

-

Centrifuge and analyze the supernatant for the desorbed Sulfometuron-methyl. This can be repeated for multiple desorption steps.

-

-

Data Analysis: Calculate the amount of Sulfometuron-methyl adsorbed to the soil. Determine the adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc). Fit the data to the Freundlich isotherm equation to obtain the Freundlich adsorption coefficient (Kf) and the exponent (1/n).

Aerobic Soil Transformation (Degradation) Study (OECD 307)

This study evaluates the rate and pathway of degradation of Sulfometuron-methyl in soil under aerobic conditions.

Principle: Sulfometuron-methyl is applied to fresh soil samples, which are then incubated under controlled aerobic conditions. The concentration of the parent compound and any major transformation products are monitored over time.

Methodology:

-

Soil Preparation: Use fresh, sieved (<2 mm) soil samples with known physicochemical properties. Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply a known amount of Sulfometuron-methyl (typically ¹⁴C-labeled for accurate mass balance) to the soil samples. The application rate should be relevant to field use.

-

Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometers) that allow for the maintenance of aerobic conditions (continuous flow of humidified air).

-

Include traps for capturing CO₂ and other volatile degradation products (e.g., potassium hydroxide solution for ¹⁴CO₂).

-

Incubate the samples in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days.

-

-

Sampling and Analysis:

-

Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with appropriate solvents to recover Sulfometuron-methyl and its transformation products.

-

Analyze the extracts using techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify the parent compound and metabolites.

-

Analyze the trapping solutions to quantify mineralization (conversion to CO₂).

-

-

Data Analysis:

-

Plot the concentration of Sulfometuron-methyl against time.

-

Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance using appropriate kinetic models (e.g., first-order kinetics).

-

Identify and quantify major transformation products and establish a degradation pathway.

-

Mobility in Soil: Column Leaching Study (EPA OCSPP 835.1240 / OECD 312)

This study assesses the potential for Sulfometuron-methyl and its degradation products to leach through the soil profile.

Principle: A column of soil is treated with Sulfometuron-methyl and then subjected to simulated rainfall. The leachate (water that passes through the column) is collected and analyzed, and the distribution of the substance within the soil column is determined at the end of the experiment.

Methodology:

-

Column Preparation:

-

Use columns made of an inert material (e.g., glass or stainless steel), typically 30 cm in length.

-

Uniformly pack the columns with sieved (<2 mm) soil to a bulk density representative of field conditions.

-

Pre-saturate the soil columns with a simulated rainwater solution (e.g., 0.01 M CaCl₂).

-

-

Test Substance Application:

-

Apply a known amount of Sulfometuron-methyl (radiolabeled is preferred for mass balance) to the top of the soil column.

-

-

Leaching:

-

Apply simulated rainfall to the top of the columns at a constant rate for a defined period (e.g., 48 hours).

-

Collect the leachate in fractions at regular intervals.

-

-

Sample Analysis:

-

At the end of the leaching period, analyze the collected leachate fractions for the concentration of Sulfometuron-methyl and its transformation products.

-

Extrude the soil from the columns and section it into segments (e.g., every 5 cm).

-

Extract each soil segment and analyze for the parent compound and metabolites.

-

-

Data Analysis:

-

Calculate the total amount of Sulfometuron-methyl and its transformation products in the leachate and in each soil segment.

-

Determine the distribution of the applied substance within the soil profile.

-

Calculate a mass balance to account for the total applied radioactivity.

-

Visualizations of Experimental Workflows and Environmental Fate

The following diagrams, created using the DOT language, illustrate the key experimental procedures and the conceptual model of Sulfometuron-methyl's fate in soil.

Caption: Workflow for the Batch Equilibrium Adsorption/Desorption Study (OECD 106).

Caption: Workflow for the Aerobic Soil Transformation (Degradation) Study (OECD 307).

Caption: Workflow for the Soil Column Leaching Study (EPA OCSPP 835.1240).

Methodological & Application

Application Note: Trace Level Detection of Sulfometuron-methyl by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfometuron-methyl is a broad-spectrum sulfonylurea herbicide used for vegetation management.[1] Due to its potential for environmental contamination and impact on non-target species, sensitive and selective analytical methods are required for its detection at trace levels in various matrices like water, soil, and agricultural products.[2][3] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of Sulfometuron-methyl, offering high sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Experimental Protocols

Standard and Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of pure Sulfometuron-methyl analytical standard and dissolve it in 100 mL of methanol. This solution should be stored at -20°C and is stable for approximately six months.[4]

-

Intermediate Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the 100 µg/mL stock standard into a 100-mL volumetric flask and dilute to volume with methanol.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the intermediate standard solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile).[5] Calibration standards are typically prepared in the range of 0.1 to 50 ng/mL.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

Protocol 1: Water Samples (Solid Phase Extraction - SPE)

This protocol is adapted from the EPA method for analyzing Sulfometuron-methyl in water.[4]

-

Sample Acidification: Measure 20 g (or mL) of the water sample into a 50-mL centrifuge tube and acidify by adding 1.0 µL of concentrated formic acid.[4]

-

SPE Cartridge Conditioning: Condition a Waters Oasis HLB (or equivalent) SPE cartridge by passing 20 mL of methanol followed by 20 mL of pH 3 water. Do not allow the cartridge to dry.[4]

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge via gravity flow. After the entire sample has passed, apply a vacuum for 10 minutes to remove any remaining water.[4]

-

Elution: Place a collection tube under the SPE cartridge and elute the analyte with 20 mL of acetonitrile.[4]

-

Concentration and Reconstitution: Evaporate a 10-mL aliquot of the eluate to approximately 2 mL using a gentle stream of nitrogen in a water bath set to 25-30°C. Add 0.5 mL of 0.01 M aqueous ammonium acetate and continue evaporating until only the aqueous phase remains (less than 0.5 mL).[4]

-

Final Volume Adjustment: Add 50 µL of methanol and adjust the final volume to 1.0 mL with 0.01 M aqueous ammonium acetate. Vortex the sample and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Protocol 2: Soil and Sediment Samples (Solvent Extraction)

This protocol is a general procedure based on methods for extracting Sulfometuron-methyl from soil matrices.[1][3]

-

Extraction: Weigh 10 g of the soil sample into a 50-mL centrifuge tube. Add 20 mL of an extraction solvent (e.g., acetonitrile with 1% acetic acid).

-

Homogenization: Shake the tube vigorously for 30 minutes.

-

Salting Out (Partitioning): Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Vortex immediately for 1 minute to prevent the formation of salt clumps.[6]

-

Centrifugation: Centrifuge the sample at >1,500 rcf for 5 minutes.[6]

-

Cleanup (Optional d-SPE): If the supernatant contains significant matrix interferences, a dispersive SPE (d-SPE) cleanup step can be performed using materials like C18 or graphitized carbon black (GCB).

-

Final Preparation: Take an aliquot of the supernatant, evaporate it to dryness under a gentle nitrogen stream, and reconstitute the residue in a suitable volume of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1290, Shimadzu Nexera X2, or equivalent[4][7] |

| Column | Reversed-phase C18 column (e.g., Phenomenex C18(2), 50 x 2.0 mm, 3 µm)[4][8] |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate[8] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[8] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[7] |

| Gradient Elution | 5% B (0-1 min), linear ramp to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1 min), re-equilibrate (10.1-15 min) |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent, Sciex 4000 QTRAP, Shimadzu LCMS-8050)[6][7][8] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) [M+H]⁺ | 365.1 |

| Product Ion (Q3) - Quantifier | 183.1 |

| Product Ion (Q3) - Qualifier | 139.1 |

| Collision Energy (CE) | Optimization required; typically 15-30 eV |

| Source Temperature | 450-550°C |

| Capillary Voltage | 3.5 - 5.0 kV[9] |

Data Presentation

The performance of the method is summarized below. The limits of detection (LOD) and quantification (LOQ) demonstrate the suitability of this protocol for trace-level analysis.

Table 2: Method Performance Data for Sulfometuron-methyl

| Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Average Recovery (%) | Reference |

| Water | 0.03 | 0.10 | Not Specified | [4] |

| Water | 0.2 | 1.0 | Not Specified | [2] |

| Soil | 2.0 | 20.0 | Not Specified | [2] |

| Soil | Not Specified | 0.2 | 82 ± 14 | [1] |

| Plant Tissue | 10.0 | 50.0 | Not Specified | [2] |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.

Caption: Workflow for Sulfometuron-methyl analysis.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. srs.fs.usda.gov [srs.fs.usda.gov]

- 3. scielo.br [scielo.br]

- 4. epa.gov [epa.gov]

- 5. ncasi.org [ncasi.org]

- 6. agilent.com [agilent.com]

- 7. lcms.cz [lcms.cz]

- 8. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

Application Notes and Protocols: Development of a Bioassay for Detecting Sulfometuron-methyl Residues

Introduction

Sulfometuron-methyl (SM) is a potent, broad-spectrum sulfonylurea herbicide used for controlling a wide range of grasses and broadleaf weeds in non-crop areas, forestry, and transportation corridors[1][2]. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants[3]. Due to its effectiveness at low application rates and potential for persistence in certain soil types, sensitive and reliable methods are required to monitor its residues in environmental samples like soil and water to prevent damage to subsequent crops and ecosystems[4][5].